molecular formula C21H23N3O3 B2779042 N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1448125-46-9

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No.: B2779042
CAS No.: 1448125-46-9
M. Wt: 365.433
InChI Key: MKRCXLUVCLNVAM-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Oxalamide Formation: The oxalamide structure is formed by reacting oxalyl chloride with an amine. In this case, the amine would be a derivative of 2,3-dimethylphenylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the oxalamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the oxalamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions are common at the aromatic rings, especially the indole ring, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound can be studied for its potential as a pharmaceutical agent. The indole moiety is known for its biological activity, and modifications of this compound could lead to new drugs with anti-inflammatory, anticancer, or antimicrobial properties .

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of both indole and oxalamide groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to various receptors in the body, influencing biological pathways. The oxalamide group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,3-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the indole moiety, making it less biologically active.

    N1-(2,3-dimethylphenyl)-N2-(1-methyl-1H-indol-3-yl)oxalamide: Similar structure but without the hydroxyethyl group, affecting its solubility and reactivity.

Uniqueness

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is unique due to the combination of the indole and oxalamide groups, which confer both biological activity and chemical stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-7-6-9-17(14(13)2)23-21(27)20(26)22-11-19(25)16-12-24(3)18-10-5-4-8-15(16)18/h4-10,12,19,25H,11H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRCXLUVCLNVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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